(E)-2-Methyl-3-(p-tolyl)acrylaldehyde

Catalog No.
S16114188
CAS No.
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2-Methyl-3-(p-tolyl)acrylaldehyde

Product Name

(E)-2-Methyl-3-(p-tolyl)acrylaldehyde

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)prop-2-enal

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-8H,1-2H3/b10-7+

InChI Key

MPHJYKZNGMSGNF-JXMROGBWSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C)C=O

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C)/C=O

(E)-2-Methyl-3-(p-tolyl)acrylaldehyde is an organic compound characterized by its unique structure, which consists of a methyl group and a p-tolyl group attached to an acrylaldehyde backbone. This compound is part of the class of α,β-unsaturated aldehydes, which are known for their reactivity in various

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring of the p-tolyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make (E)-2-Methyl-3-(p-tolyl)acrylaldehyde a versatile building block in organic synthesis.

Research indicates that compounds similar to (E)-2-Methyl-3-(p-tolyl)acrylaldehyde exhibit various biological activities, including antimicrobial and anticancer properties. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, potentially leading to therapeutic effects. For instance, studies have shown that related acrylaldehydes can form Schiff bases with primary amines, resulting in imines that may further undergo transformations contributing to their biological efficacy.

Several methods are available for synthesizing (E)-2-Methyl-3-(p-tolyl)acrylaldehyde:

  • Aldol Condensation: This method involves the reaction of m-tolualdehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an enolate intermediate, which condenses to form the desired product.
  • Wittig Reaction: In this approach, m-tolylphosphonium ylide reacts with an appropriate aldehyde to yield (E)-2-Methyl-3-(p-tolyl)acrylaldehyde.
  • Industrial Methods: In industrial settings, optimized reaction conditions such as continuous flow reactors and high-throughput screening may be employed to maximize yield and purity.

(E)-2-Methyl-3-(p-tolyl)acrylaldehyde has several applications in organic synthesis and materials science:

  • Building Block in Organic Synthesis: It serves as a key intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.
  • Material Science: The compound can be utilized in the development of new materials with specific properties.

Interaction studies involving (E)-2-Methyl-3-(p-tolyl)acrylaldehyde focus on its reactivity with various biological molecules. These studies often examine how the compound interacts with enzymes or receptors, influencing their activity. Such interactions can lead to significant biological effects, making this compound a subject of interest in medicinal chemistry.

Several compounds are structurally similar to (E)-2-Methyl-3-(p-tolyl)acrylaldehyde:

  • (E)-3-Phenylacrylaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
  • (E)-3-(m-Tolyl)acrylaldehyde: Contains a methyl group at the meta position relative to the aldehyde.
  • (E)-3-(o-Tolyl)acrylaldehyde: Features a methyl group at the ortho position relative to the aldehyde.

Uniqueness

The uniqueness of (E)-2-Methyl-3-(p-tolyl)acrylaldehyde lies in the specific arrangement of its substituents, particularly the methyl group at the meta position relative to the p-tolyl group. This configuration influences its reactivity and interactions compared to its para and ortho counterparts, potentially affecting its applications in synthesis and biological activity.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

160.088815002 g/mol

Monoisotopic Mass

160.088815002 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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